molecular formula C22H24FN3O3 B11453723 Methyl 4-(2,5-dimethylphenyl)-6-{[(4-fluorobenzyl)amino]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Methyl 4-(2,5-dimethylphenyl)-6-{[(4-fluorobenzyl)amino]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B11453723
M. Wt: 397.4 g/mol
InChI Key: QTPKZFAINQPMSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-(2,5-dimethylphenyl)-6-{[(4-fluorobenzyl)amino]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a tetrahydropyrimidine core, which is a versatile scaffold in drug design due to its ability to interact with various biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(2,5-dimethylphenyl)-6-{[(4-fluorobenzyl)amino]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 2,5-dimethylbenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate to form the intermediate 4-(2,5-dimethylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. This intermediate is then reacted with 4-fluorobenzylamine under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to enhance yield and reduce reaction time .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2,5-dimethylphenyl)-6-{[(4-fluorobenzyl)amino]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides to yield reduced derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl 4-(2,5-dimethylphenyl)-6-{[(4-fluorobenzyl)amino]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:

    Medicinal Chemistry: It serves as a potential lead compound for the development of new pharmaceuticals due to its ability to interact with various biological targets.

    Organic Synthesis: This compound can be used as an intermediate in the synthesis of more complex molecules.

    Material Science: It may be utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of Methyl 4-(2,5-dimethylphenyl)-6-{[(4-fluorobenzyl)amino]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. The tetrahydropyrimidine core can bind to enzymes or receptors, modulating their activity. The fluorobenzyl group enhances the compound’s ability to penetrate biological membranes, increasing its efficacy.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-(2,5-dimethylphenyl)-6-{[(4-fluorobenzyl)amino]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorobenzyl group, in particular, enhances its potential as a pharmaceutical agent by improving its pharmacokinetic profile.

Properties

Molecular Formula

C22H24FN3O3

Molecular Weight

397.4 g/mol

IUPAC Name

methyl 4-(2,5-dimethylphenyl)-6-[[(4-fluorophenyl)methylamino]methyl]-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C22H24FN3O3/c1-13-4-5-14(2)17(10-13)20-19(21(27)29-3)18(25-22(28)26-20)12-24-11-15-6-8-16(23)9-7-15/h4-10,20,24H,11-12H2,1-3H3,(H2,25,26,28)

InChI Key

QTPKZFAINQPMSG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)C2C(=C(NC(=O)N2)CNCC3=CC=C(C=C3)F)C(=O)OC

Origin of Product

United States

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